molecular formula C18H15ClN4O3 B5510367 3-(4-chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5510367
M. Wt: 370.8 g/mol
InChI Key: FXYXNYRNRQEMND-KEBDBYFISA-N
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Description

3-(4-chlorophenyl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a chlorophenyl group and a hydroxy-methoxyphenyl group, making it a valuable molecule in various chemical and biological studies.

Scientific Research Applications

3-(4-chlorophenyl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorophenylhydrazine with 3-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-oxazolidin-2-one
  • 5-(2-chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-26-17-7-2-11(8-16(17)24)10-20-23-18(25)15-9-14(21-22-15)12-3-5-13(19)6-4-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYXNYRNRQEMND-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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